molecular formula C25H27N5O4 B2589107 N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 863447-12-5

N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2589107
CAS No.: 863447-12-5
M. Wt: 461.522
InChI Key: DITMWUWYKSPEEL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4(1H)-one core, a scaffold commonly associated with kinase inhibition and anticancer activity. The structure includes two key substituents:

  • A 3,4-dimethoxyphenethyl group linked via an acetamide bridge, which may enhance solubility and receptor interactions.
  • A 3,4-dimethylphenyl group at the 1-position of the pyrazolo-pyrimidinone core, contributing to steric bulk and lipophilicity.

This compound’s design aligns with strategies to optimize pharmacokinetic properties through balanced hydrophobic/hydrophilic substituents.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4/c1-16-5-7-19(11-17(16)2)30-24-20(13-28-30)25(32)29(15-27-24)14-23(31)26-10-9-18-6-8-21(33-3)22(12-18)34-4/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITMWUWYKSPEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activities, including synthesis methods, mechanisms of action, and relevant case studies.

General Synthesis Steps

  • Formation of Pyrazolo[3,4-d]pyrimidine Core :
    • This can be achieved through condensation reactions involving appropriate aldehydes and hydrazines.
  • Acylation :
    • The final structure is obtained by acylating the resultant pyrazole with an acetamide derivative.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Assays : In vitro assays have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit the growth of various cancer cell lines. One study reported an IC50 value of 5.35 μM against liver carcinoma cells for a related compound, indicating strong cytotoxic activity compared to standard chemotherapeutics like cisplatin .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Pyrazolo derivatives are known to inhibit specific kinases involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Anti-inflammatory Effects

In addition to anticancer properties, compounds with similar structures have shown anti-inflammatory effects. Research indicates that they may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Study 1: Anticancer Activity in Cell Lines

A recent study evaluated the cytotoxic effects of various pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines. The results indicated that certain modifications on the phenyl ring significantly enhanced anticancer activity. The study highlighted that the presence of methoxy groups contributed positively to the biological efficacy .

Study 2: In Vivo Models

In vivo studies using murine models have further confirmed the potential therapeutic applications of these compounds. Administration of this compound resulted in reduced tumor growth rates compared to untreated controls .

Data Table: Biological Activity Summary

Activity TypeCompound TestedIC50 (μM)Reference
CytotoxicityPyrazolo derivative (similar structure)5.35
In vivo efficacyN-(3,4-dimethoxyphenethyl) derivativeReduced tumor growth
Anti-inflammatoryRelated compoundsNot specified

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit promising anticancer properties. Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives can inhibit specific kinases involved in cancer cell proliferation. For instance, a related compound was found to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

2. Neuroprotective Effects
The compound may also exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases. Research suggests that similar structures can enhance neuronal survival and reduce oxidative stress in neuronal cells . This property is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease.

3. Anti-inflammatory Properties
this compound has been studied for its anti-inflammatory effects. Compounds with similar chemical frameworks have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes often include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This can be achieved through cyclization reactions involving appropriate hydrazines and carbonyl compounds.
  • Acetamide Formation : The introduction of the acetamide group can be performed using acetic anhydride or acetyl chloride in the presence of a base.

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazolo[3,4-d]pyrimidines and tested their efficacy against human cancer cell lines. The study found that certain modifications to the compound structure significantly enhanced anticancer activity compared to the parent compound .

Case Study 2: Neuroprotection in Animal Models
Another research project investigated the neuroprotective effects of related compounds in animal models of neurodegeneration. The results indicated that these compounds could significantly improve cognitive function and reduce neuronal loss when administered prior to neurotoxic insults .

Comparison with Similar Compounds

Key Observations:

Core Modifications: The target compound shares a pyrazolo-pyrimidinone core with Example 83 () but differs in substituents. Chromenone and fluoro-isopropoxyphenyl groups in Example 83 likely enhance π-π stacking and target binding . Pyrazolo[3,4-b]pyridines () replace the pyrimidinone oxygen with a nitrogen, altering electronic properties and binding affinity .

Substituent Effects :

  • 3,4-Dimethoxyphenethyl : Increases solubility compared to purely hydrophobic groups (e.g., 3,4-dimethylphenyl). Similar dimethoxy motifs are seen in kinase inhibitors like imatinib.
  • 3,4-Dimethylphenyl : Enhances metabolic stability relative to halogenated analogs (e.g., 4-chlorophenyl in ) but may reduce solubility .

Synthetic Methods :

  • Suzuki coupling () and nucleophilic substitution () are prevalent for introducing aryl/heteroaryl groups. The target compound likely employs similar strategies.

Analogues with Related Heterocyclic Systems

Compounds with pyrimido[4,5-d]pyrimidinone () and imidazo-pyrimidine cores () exhibit distinct pharmacological profiles:

Table 2: Comparison with Pyrimido-Pyrimidinones

Compound () Core Structure Substituents Molecular Weight (g/mol) Key Features
N-(3-(2-((2-ethoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-10(5H)-yl)phenyl)acrylamide (3h) Imidazo[1,2-a]pyrimidine Ethoxy-methylpiperazinylphenyl, acrylamide C₂₉H₂₉N₉O₃ (539.6) 97.8% purity (HPLC); kinase inhibition (predicted)
Compound 3d () Imidazo[1,2-a]pyrimido[4,5-d]pyrimidine Methoxy-methylpiperazinylphenyl C₂₉H₂₉N₉O₃ (539.6) Similar synthesis to 3h; HRMS confirmed

Key Differences:

  • Acrylamide Groups : Present in and compounds, these groups enable covalent binding to cysteine residues, a strategy absent in the target compound .

Q & A

Q. Basic Research Focus

  • NMR : Analyze aromatic proton environments (δ 6.5–8.0 ppm for pyrazolopyrimidine protons) and methoxy group signals (δ ~3.8 ppm) .
  • FTIR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N–H bonds (~3300 cm⁻¹) .
  • X-ray Crystallography : Resolve bond angles and dihedral angles of the pyrazolopyrimidine core to validate planarity and substituent orientation .

What are the primary molecular targets of this compound, and how can binding assays be designed?

Q. Advanced Research Focus

  • Target Identification : Screen against kinase libraries (e.g., EGFR, VEGFR) due to structural similarity to pyrazolopyrimidine-based kinase inhibitors .
  • Assay Design :
    • Use fluorescence polarization (FP) for real-time binding kinetics.
    • Molecular docking (AutoDock Vina) to predict binding pockets, focusing on hydrophobic interactions with 3,4-dimethylphenyl groups .

How does the compound’s substituent arrangement influence its pharmacokinetic properties?

Q. Advanced Research Focus

  • Lipophilicity : The 3,4-dimethoxyphenethyl group enhances membrane permeability (logP ~2.8 calculated via PubChem ).
  • Metabolic Stability : In vitro microsomal assays (human liver microsomes) show rapid oxidation of methoxy groups, suggesting phase I metabolism dominates .
  • SAR Insight : Fluorination at the phenyl ring (e.g., replacing methoxy with trifluoromethoxy) improves metabolic stability but reduces solubility .

What analytical strategies resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Case Study : Discrepancies in IC₅₀ values for anticancer activity may stem from assay conditions (e.g., serum concentration affecting protein binding).
  • Methodology :
    • Replicate assays under standardized conditions (e.g., 10% FBS in DMEM).
    • Use orthogonal assays (e.g., ATP-luciferase vs. MTT) to confirm cytotoxicity .

How can in vivo efficacy and toxicity be evaluated preclinically?

Q. Advanced Research Focus

  • Animal Models : Xenograft mice (e.g., HCT-116 colon cancer) dosed at 10–50 mg/kg via oral gavage.
  • Toxicity Metrics : Monitor liver enzymes (ALT/AST) and renal function (creatinine) weekly. Histopathology of liver/kidney tissues post-trial .

What computational methods predict off-target interactions?

Q. Advanced Research Focus

  • Docking Simulations : Use SwissDock or Glide to screen against the PDB database.
  • Pharmacophore Modeling : Highlight hydrogen-bond acceptors (pyrimidine carbonyl) and hydrophobic regions (dimethylphenyl) to map potential off-targets .

How do solvent and pH conditions affect stability during storage?

Q. Basic Research Focus

  • Stability Studies :
    • Store lyophilized powder at –20°C in amber vials to prevent photodegradation.
    • In solution (DMSO stock), pH 7.4 buffers reduce hydrolysis of the acetamide bond .

What strategies optimize selectivity over structurally related kinases?

Q. Advanced Research Focus

  • Selectivity Screening : Compare inhibition profiles against FGFR, PDGFR, and SRC family kinases.
  • Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) at the acetamide position for irreversible binding to conserved cysteine residues .

How can metabolic pathways be elucidated using radiolabeled analogs?

Q. Advanced Research Focus

  • Tracer Synthesis : Incorporate ¹⁴C at the methyl group of the dimethylphenyl moiety.
  • Metabolite ID : LC-MS/MS analysis of plasma/tissue homogenates to detect hydroxylated and demethylated metabolites .

What crystallization conditions yield high-quality crystals for structural studies?

Q. Advanced Research Focus

  • Solvent Systems : Slow evaporation from acetonitrile/water (8:2 v/v) at 4°C.
  • Additives : 5% PEG 4000 improves crystal lattice formation .

How do electronic effects of substituents modulate bioactivity?

Q. Advanced Research Focus

  • Substituent Analysis :

    Substituent PositionElectronic EffectBioactivity Trend
    3,4-Dimethoxy (phenethyl)Electron-donatingEnhanced kinase binding
    4-Trifluoromethoxy (phenyl)Electron-withdrawingImproved metabolic stability
  • DFT Calculations : HOMO-LUMO gaps correlate with redox-mediated cytotoxicity .

What in vitro models assess blood-brain barrier permeability?

Q. Advanced Research Focus

  • MDCK-MDR1 Assays : Measure Papp values (apparent permeability) in Madin-Darby canine kidney cells transfected with human MDR1.
  • LogBB Prediction : Use in silico tools (e.g., ADMET Predictor) based on polar surface area (<90 Ų) .

How can enantiomeric impurities be detected and quantified?

Q. Advanced Research Focus

  • Chiral HPLC : Use a Chiralpak IC column with heptane/isopropanol (85:15) mobile phase.
  • CD Spectroscopy : Monitor Cotton effects at 220–250 nm for enantiomer discrimination .

What are the key challenges in scaling up synthesis for preclinical trials?

Q. Advanced Research Focus

  • Process Chemistry :
    • Replace DMSO with ethanol for safer solvent handling.
    • Optimize column chromatography steps using flash chromatography with gradient elution .

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